

In Vitro Anti-HIV Activity of (S)-(-)-O-

Demethylbuchenavianine: A Technical Guide

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Compound of Interest

Compound Name: (S)-(-)-O-Demethylbuchenavianine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-human immunodeficiency virus (HIV) activity of **(S)-(-)-O-Demethylbuchenavianine**, a flavonoid alkaloid isolated from Buchenavia capitata. The information presented herein is compiled from published research and is intended to serve as a resource for researchers and professionals in the fields of virology, medicinal chemistry, and drug development.

Quantitative Anti-HIV and Cytotoxicity Data

(S)-(-)-O-Demethylbuchenavianine was identified as the most active anti-HIV compound in a series of flavonoid alkaloids isolated from the leaves of Buchenavia capitata. Its activity was evaluated in a human lymphoblastoid T-cell line (CEM-SS). The following table summarizes the available quantitative data on its anti-HIV efficacy and cytotoxicity.



Comp ound	EC50 (µg/mL)	IC50 (µg/mL)	CC50 (µg/mL)	Selecti vity Index (SI)	Cell Line	Virus Strain	Assay Metho d	Refere nce
(S)-(-)- O- Demeth ylbuche naviani ne	1.8	Not Reporte d	18	10	CEM- SS	HIV-1	XTT Cytopro tection	Beutler et al., 1992

Note: The original research reported moderate cytoprotective effects. The EC50 represents the concentration required to protect 50% of cells from HIV-induced cytopathic effects. The CC50 indicates the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for assessing the anti-HIV activity of **(S)-(-)-O-Demethylbuchenavianine**.

Cell Line and Virus Maintenance

- Cell Line: The CEM-SS human lymphoblastoid T-cell line was used for all anti-HIV and cytotoxicity assays. These cells are highly susceptible to the cytopathic effects of HIV-1.
- Cell Culture Conditions: CEM-SS cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
- Virus Strain: A common laboratory-adapted strain of HIV-1 was used for infection. Virus stocks were prepared and titrated to determine the appropriate multiplicity of infection (MOI) for the assays.

Anti-HIV Cytoprotection Assay (XTT Assay)



This assay measures the ability of a compound to protect cells from HIV-induced cell death.

- Cell Seeding: CEM-SS cells were seeded into 96-well microtiter plates at a density that allows for logarithmic growth over the course of the assay.
- Compound Preparation: **(S)-(-)-O-Demethylbuchenavianine** was dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.
- Infection and Treatment: Cells were infected with HIV-1 at a predetermined MOI.
 Immediately after infection, the serially diluted compound was added to the wells. Control wells included uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug (e.g., AZT).
- Incubation: The plates were incubated for a period that allows for multiple rounds of viral replication and the development of significant cytopathic effects in the infected untreated control wells (typically 6 days).
- Quantification of Cell Viability: The viability of the cells in each well was determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. XTT is a tetrazolium salt that is cleaved to a colored formazan product by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
- Data Analysis: The absorbance at the appropriate wavelength was measured using a
 microplate reader. The 50% effective concentration (EC50), which is the concentration of the
 compound that protects 50% of the cells from virus-induced death, was calculated from the
 dose-response curve.

Cytotoxicity Assay (XTT Assay)

This assay determines the toxicity of the compound to the host cells in the absence of viral infection.

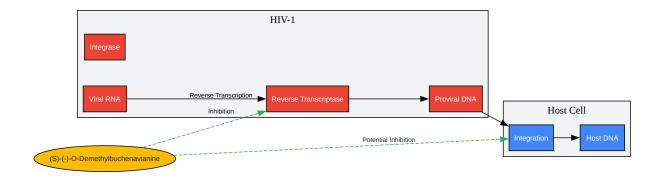
- Cell Seeding: CEM-SS cells were seeded in 96-well microtiter plates as described for the anti-HIV assay.
- Compound Treatment: Serially diluted **(S)-(-)-O-Demethylbuchenavianine** was added to the wells containing uninfected cells.



- Incubation: The plates were incubated for the same duration as the anti-HIV assay.
- Quantification of Cell Viability: Cell viability was assessed using the XTT assay as described above.
- Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, was determined from the dose-response curve.

Visualizations: Pathways and Workflows Hypothetical Signaling Pathway of Anti-HIV Action

Flavonoid alkaloids can interfere with multiple stages of the HIV replication cycle. While the precise mechanism of **(S)-(-)-O-Demethylbuchenavianine** is not fully elucidated, a plausible mechanism involves the inhibition of key viral enzymes such as reverse transcriptase and integrase.



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Caption: Potential mechanism of action of (S)-(-)-O-Demethylbuchenavianine.

Experimental Workflow for In Vitro Anti-HIV-1 Screening

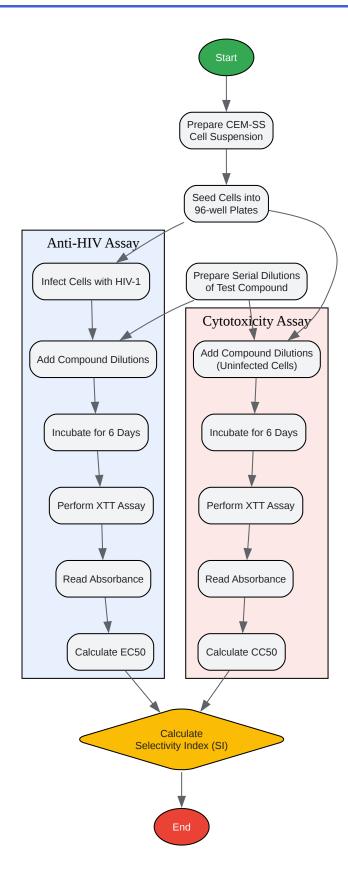




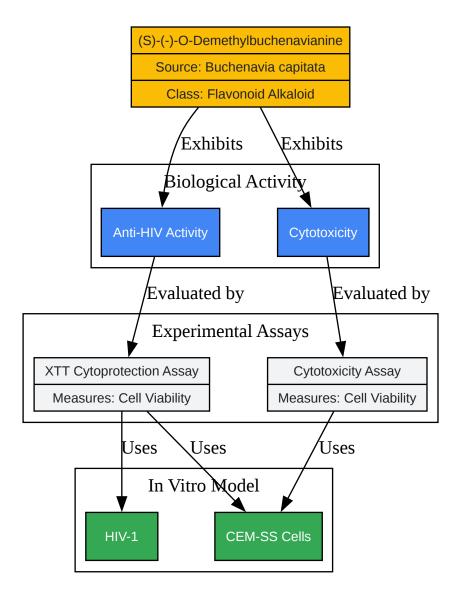


The following diagram illustrates the general workflow for evaluating the anti-HIV activity and cytotoxicity of a test compound.









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